molecular formula C9H6Cl2N2O B2921442 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine CAS No. 501902-19-8

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine

Katalognummer B2921442
CAS-Nummer: 501902-19-8
Molekulargewicht: 229.06
InChI-Schlüssel: AMDYYTRPAZZNES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a blocker of volume-regulated anion channels (VRACs), which play an important role in the regulation of cell volume and ion homeostasis. Since then, DCPIB has been shown to have a variety of other effects on cellular processes, making it a valuable tool for studying a range of biological phenomena.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • The synthesis and characterization of novel heterocyclic compounds, including those with 1,2-oxazol-5-amine structures, have been a focal point of research due to their potential applications in various domains, such as anticancer therapy and antibacterial treatments. Studies have demonstrated methods to synthesize and characterize these compounds, employing techniques like NMR, IR, and mass spectroscopy to confirm their structures (Mehta, 2016).

Anticancer Activity

  • Research into 1,2-oxazol-5-amine derivatives has revealed their potential in developing anticancer agents. For example, certain synthesized derivatives have shown significant in vitro anticancer activity against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. These findings indicate the compound's potential in targeted cancer therapies (Kattimani et al., 2013).

Antibacterial Applications

  • The antibacterial properties of oxazol-5-amine derivatives have been extensively studied, with several compounds exhibiting promising activity against a range of bacterial strains. This suggests their potential use in developing new antibacterial agents to combat resistant bacterial infections (Mehta, 2016).

Enzyme Inhibition

  • Oxazol-5-amine derivatives have been explored for their enzyme inhibitory activities, particularly against enzymes like monoamine oxidase B (MAO-B), which is significant in the context of neurological disorders. Studies indicate that modifications to the oxazol-5-amine structure, such as N-methylation, can transform reversible inhibitors into irreversible ones, offering insights into developing therapeutic agents (Ding & Silverman, 1993).

Eigenschaften

IUPAC Name

3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDYYTRPAZZNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501902-19-8
Record name 3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.